molecular formula C6H6N2O3 B3173680 4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid CAS No. 949034-59-7

4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B3173680
CAS No.: 949034-59-7
M. Wt: 154.12 g/mol
InChI Key: VBEOEILKNBIXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of pyrazoles is distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, the functionalization and cyclization reactions of related pyrazole carboxylic acids have been extensively studied. These reactions involve the transformation of 1H-pyrazole-3-carboxylic acids into ester or amide derivatives, leading to the formation of pyrazolo[3,4-d]pyridazines through cyclocondensation reactions with phenylhydrazine or hydrazine hydrate. Such processes underline the chemical versatility and reactivity of the core pyrazole structure in synthesizing complex heterocyclic systems (Akçamur et al., 1997; Şener et al., 2002).

Molecular Structures and Characterization

The structural and spectroscopic characterization of pyrazole derivatives reveals insights into their chemical properties and potential applications. For example, the synthesis of N-substituted pyrazolines and their crystal structures demonstrate the influence of substituents on the molecular conformation and stability of pyrazole-based compounds. These studies highlight the importance of substituent effects in designing molecules with desired chemical and physical properties (Loh et al., 2013).

Potential Biological Activities

Although the focus is on the chemical synthesis and characterization of "4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid" derivatives, it's worth noting that related compounds have been explored for their cytotoxic activities. For instance, derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one have shown selective cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications (Mo et al., 2004).

Properties

IUPAC Name

4,6-dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)5-3-1-11-2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEOEILKNBIXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)NN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949034-59-7
Record name 2H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Reactant of Route 2
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Reactant of Route 3
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.